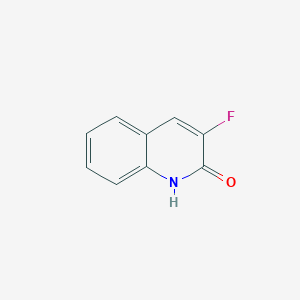

3-Fluoro-2-hydroxyquinoline

Descripción general

Descripción

3-Fluoro-2-hydroxyquinoline, also known as fluoroquinolone, belongs to the class of organic compounds known as hydroquinolones . Hydroquinolones are compounds containing a hydrogenated quinoline bearing a ketone group .

Synthesis Analysis

A variety of synthetic methods have been reported for the synthesis of fluorinated quinolines, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The quinoline ring system, the first representative of the family of benzazines bearing one nitrogen atom, is widespread in nature . The presence of a fluorine atom in azaaromatics is known to enhance the biological activity of fluorinated compounds and provide some unique properties .Chemical Reactions Analysis

A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .Aplicaciones Científicas De Investigación

Inhibitors of Influenza A Endonuclease : Derivatives of 3-hydroxyquinolin-2(1H)-ones, closely related to 3-Fluoro-2-hydroxyquinoline, have been synthesized and evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. These compounds, including fluorophenyl derivatives, were found to be potent inhibitors (Sagong et al., 2013).

PET Neuroimaging in Alzheimer's Disease : Fluorine-18 labeled 2-fluoro-8-hydroxyquinoline has been used as a PET radiopharmaceutical to probe the "metal hypothesis of Alzheimer's disease" in both Alzheimer's disease mouse models and nonhuman primates. This compound showed higher uptake in the central nervous system of Alzheimer's disease mice compared to wild-type mice (Liang et al., 2015).

Fluorescence-Based Sensor Arrays : 8-Hydroxyquinoline-based ligands with extended conjugated fluorophores, structurally similar to 3-Fluoro-2-hydroxyquinoline, have been designed for use in sensor arrays. These compounds can provide turn-on and ratiometric signal output optimized for distinguishing between cationic analytes (Palacios et al., 2007).

Antitubercular Agents : A study on 4-hydroxyquinolin-2(1H)-ones, which are structurally related to 3-Fluoro-2-hydroxyquinoline, revealed that these compounds have potential as antitubercular agents, particularly against Mycobacterium tuberculosis and Mycobacterium bovis (de Macedo et al., 2017).

Antioxidant or Prooxidant Effects : Derivatives of 4-hydroxyquinoline, including 7-Fluoro-4-hydroxyquinoline, have been studied for their antioxidative or prooxidative effects on free-radical-initiated hemolysis of erythrocytes. These compounds demonstrate that their activity can be significantly influenced by their distribution status in the reaction system (Liu et al., 2002).

Corrosion Detection in Coatings : 8-Hydroxyquinoline has been used as a ferric ion sensitive indicator in epoxy coatings, showing promise for detecting corrosion in situ at early stages before significant metal surface damage occurs (Roshan et al., 2018).

Hg2+-Selective Chromo- and Fluoroionophore : A derivative of 8-hydroxyquinoline has shown Hg2+-selective on-off-type fluoroionophoric properties, with the potential for use in aqueous solutions for detecting mercury ions (Moon et al., 2004).

Anticancer Drug Candidates : Novel 2-phenylquinolin-4-ones, structurally similar to 3-Fluoro-2-hydroxyquinoline, have been synthesized and evaluated for cytotoxic activity against various tumor cell lines. These compounds have shown significant inhibitory activity, with some analogues being highly selective for certain cancer cell lines (Chou et al., 2010).

In Vitro Cytotoxic Studies of Metal Complexes : The cytotoxic properties of 8-hydroxyquinoline derived thiosemicarbazones and their metal complexes have been studied, revealing enhanced antiproliferative activity against breast cancer cell lines compared to the bare ligands. Co(III) complexes showed particularly promising results (Kotian et al., 2021).

Fluorometric Determination of Antitumor Metabolites : A fluorometric method using a derivative of hydroxyquinoline has been developed for measuring 4-hydroxyifosfamide, an active metabolite of the antitumor agent ifosfamide, in blood and urine (Ikeuchi & Amano, 1985).

Direcciones Futuras

There is a growing interest in fluorinated derivatives of quinolines, stimulating research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . This includes the development of drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

Propiedades

IUPAC Name |

3-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFSUUWVTVDAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454945 | |

| Record name | 3-Fluoro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-hydroxyquinoline | |

CAS RN |

124467-22-7 | |

| Record name | 3-Fluoro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)

![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)

![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)